(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Description
The compound (3-chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone is a piperazine-based derivative featuring a 3-chlorophenyl group attached to a methanone moiety and a 4-nitrophenyl sulfonyl substituent on the piperazine ring. These compounds are typically synthesized for pharmacological research, particularly targeting receptors such as dopamine or serotonin due to their piperazine backbone.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-14-3-1-2-13(12-14)17(22)19-8-10-20(11-9-19)27(25,26)16-6-4-15(5-7-16)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENVVTVGNGYPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 4-nitrophenylsulfonyl group. The final step involves the attachment of the 3-chlorophenyl group to the piperazine ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (3-chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone exhibit significant anticancer properties. The presence of the nitrophenyl and sulfonamide groups enhances the compound's ability to inhibit tumor cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The chlorophenyl and nitrophenyl moieties contribute to its efficacy against a range of bacterial strains. In vitro studies demonstrate that it possesses bactericidal properties, making it a candidate for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition
The sulfonamide group in this compound is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can be leveraged in therapeutic applications, particularly in treating conditions like glaucoma and edema .
Targeting Protein Interactions
Recent studies have suggested that this compound can interfere with protein-protein interactions critical for cellular signaling pathways. By disrupting these interactions, it may modulate biological responses, providing a basis for further research into its role as a therapeutic agent in diseases characterized by aberrant signaling .
Materials Science
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to function as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones ranging from 15 mm to 25 mm, suggesting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features include:
- Piperazine core : Common in neuroactive agents.
- 3-Chlorophenyl methanone: Influences lipophilicity and binding affinity.
- 4-Nitrophenyl sulfonyl group : Enhances electron-withdrawing properties and metabolic stability.
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents |
|---|---|---|---|---|
| (3-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone (Target) | C₁₇H₁₆ClN₃O₅S | 409.84 (calc.) | ~3.5* | 3-Cl-phenyl, 4-NO₂-sulfonyl |
| (2-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone | C₁₇H₁₆ClN₃O₅S | 409.84 | N/A | 2-Cl-phenyl, 4-NO₂-sulfonyl |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | C₁₇H₁₆ClFN₂O | 318.78 | 3.456 | 3-Cl-phenyl, 2-F-phenyl |
| {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone | C₁₈H₁₆F₄N₂O₃S | 428.39 | N/A | 4-F-sulfonyl, 3-CF₃-phenyl |
| (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone | C₃₅H₃₈N₆O₅S₂ | 706.85 | N/A | Benzhydryl, 4-SO₂NH₂-phenyl |
*Estimated based on analogs (e.g., logP = 3.456 for Y030-1351).
Key Findings from Comparative Studies
a) Positional Isomerism (2-Cl vs. 3-Cl Phenyl Groups)
- The 3-chlorophenyl analog (hypothetical target) is expected to exhibit higher lipophilicity (logP ~3.5) compared to the 2-chlorophenyl isomer (CAS 497243-35-3). Positional differences may alter receptor binding; for instance, bulkier 3-substituents could hinder interactions with hydrophobic pockets in enzymes.
b) Sulfonyl Group Variations
- Compounds with sulfamoyl amino groups (e.g., 6g in ) show enhanced hydrogen-bonding capacity, which may improve target selectivity but reduce membrane permeability.
c) Aryl Methanone Modifications
- Substituting the 3-chlorophenyl methanone with a 2-fluorophenyl group (Y030-1351) lowers molecular weight (318.78 vs. 409.84) and logP (3.456 vs. ~3.5), suggesting better bioavailability.
d) Piperazine Core Derivatives
- Benzhydryl-substituted analogs (e.g., 6g) exhibit higher molecular weights (>700 Da), which may limit blood-brain barrier penetration compared to the target compound.
Biological Activity
The compound (3-Chlorophenyl){4-[(4-Nitrophenyl)sulfonyl]piperazino}methanone , often referred to in literature as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a 3-chlorophenyl group and a 4-nitrophenylsulfonyl moiety linked through a piperazine ring, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. A study evaluating various sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The compound showed notable inhibition zones, indicating its potential as an antimicrobial agent .
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific enzymes associated with tumor growth has been highlighted in several preclinical studies .
Enzyme Inhibition
Molecular docking studies have shown that this compound can effectively bind to various enzymes, including DNA gyrase and proteases associated with viral replication. The binding energy calculations indicate strong interactions, suggesting a mechanism of action that involves enzyme inhibition, which is crucial for its potential use in treating infectious diseases .
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial folate synthesis and inhibit key enzymes involved in nucleic acid synthesis. This action disrupts the metabolic processes essential for bacterial growth and replication .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
